molecular formula C8H16N2O4 B14598204 2,4,4-Trimethyl-1,2-dinitropentane CAS No. 59550-05-9

2,4,4-Trimethyl-1,2-dinitropentane

Cat. No.: B14598204
CAS No.: 59550-05-9
M. Wt: 204.22 g/mol
InChI Key: FJNRNAYBVYOUDO-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1,2-dinitropentane is an organic compound characterized by its branched structure and the presence of two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2,4,4-Trimethyl-1,2-dinitropentane involves the nitration of 2,4,4-trimethylpentane. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1,2-dinitropentane undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of 2,4,4-trimethyl-1,2-diaminopentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though this is less common.

Scientific Research Applications

2,4,4-Trimethyl-1,2-dinitropentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Materials Science: Investigated for its potential use in the development of new materials with specific properties.

    Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1,2-dinitropentane involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but without nitro groups.

    2,4,4-Trimethyl-1-pentene: An unsaturated hydrocarbon with a similar structure.

    2,4,4-Trimethyl-1,2-dihydroquinoline: A compound with a similar branched structure but different functional groups.

Uniqueness

2,4,4-Trimethyl-1,2-dinitropentane is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile intermediate in organic synthesis and provide opportunities for further functionalization.

Properties

CAS No.

59550-05-9

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

2,4,4-trimethyl-1,2-dinitropentane

InChI

InChI=1S/C8H16N2O4/c1-7(2,3)5-8(4,10(13)14)6-9(11)12/h5-6H2,1-4H3

InChI Key

FJNRNAYBVYOUDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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